molecular formula C9H14F3NO B1380147 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one CAS No. 1501837-74-6

4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Numéro de catalogue: B1380147
Numéro CAS: 1501837-74-6
Poids moléculaire: 209.21 g/mol
Clé InChI: OHIRGQFHJQGSMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one (CAS 1501837-74-6) is a cyclohexanone derivative of significant interest in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C 9 H 14 F 3 NO and a molecular weight of 209.21 g/mol, features a methyl(2,2,2-trifluoroethyl)amino substituent at the 4-position of the cyclohexanone ring . The incorporation of the 2,2,2-trifluoroethyl group is a key strategic element in modern drug design. The trifluoromethyl (CF 3 ) group is known to profoundly influence the properties of organic molecules, often enhancing their metabolic stability, modulating lipophilicity, and affecting bioavailability . As such, this compound serves as a valuable synthetic intermediate, or "building block," for the construction of more complex molecules aimed at therapeutic development. Compounds containing the trifluoroethylamine motif are frequently explored in the creation of bioactive molecules, including protease inhibitors, and agents with potential anticancer and central nervous system activity . This product is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers can leverage this chemical as a key starting material in the synthesis of novel trifluoromethylated compounds, expanding the scope of their chemical libraries for biological evaluation.

Propriétés

IUPAC Name

4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO/c1-13(6-9(10,11)12)7-2-4-8(14)5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIRGQFHJQGSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

High-Resolution NMR Spectral Analysis of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

[label="Solvent Effects\n(Hydrogen Bonding)

Finalizing the Diagrams

I've just finalized the diagrams, ensuring they meet the style guidelines for the document. I've double-checked color contrast, node captions, and diagram size to ensure clarity and readability. I've also checked the "Heteronuclear spin-spin coupling network of the 2,2,2-trifluoroethyl group" to make sure the labels for the coupling constants are correct.

Refining the Abstract

I'm now drafting the technical abstract and introduction, keeping the target audience in mind, and also starting to summarize the high-level findings. I'm focusing on highlighting the significance of conformational locking, bulky substituents, and the utility of high-resolution NMR in structural elucidation. I'll need to fine-tune the descriptions.

I've just finished the first draft of the abstract. I'm now transitioning to the introduction. I plan to highlight the compound's architecture, and the importance of spectral data interpretation. I'll summarize the results and link the spectral details to the key observations regarding the chemical structure.

Molecular Architecture & Conformational Dynamics

The compound 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one represents a highly specialized fluorinated building block, often utilized in medicinal chemistry to modulate basicity and lipophilicity. To accurately interpret its Nuclear Magnetic Resonance (NMR) spectrum, one must first deconstruct its conformational dynamics.

The molecule consists of a cyclohexanone ring substituted at the C4 position with a tertiary amine bearing a methyl and a 2,2,2-trifluoroethyl group. The steric bulk of the −N(CH3​)(CH2​CF3​) moiety dictates a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial steric clashes. Because the interconversion between chair conformers is heavily biased toward the equatorial-amine conformer, the NMR timescale effectively "sees" a locked chair conformation at room temperature. This structural rigidity causes the protons on the cyclohexane ring to reside in distinct axial and equatorial environments, leading to complex multiplet splitting patterns rather than averaged signals.

Multi-Nuclear NMR Profiling & Mechanistic Causality

A comprehensive structural elucidation of this molecule requires a tri-nuclear approach ( 1 H, 13 C, and 19 F NMR), as the presence of the trifluoromethyl group introduces significant heteronuclear spin-spin coupling ( J -coupling) that propagates through the carbon and proton backbone.

1 H NMR Signatures

In the 1 H NMR spectrum, the most diagnostic feature is the methylene group of the 2,2,2-trifluoroethyl moiety. Because these two protons are adjacent to three magnetically equivalent fluorine-19 nuclei (spin = 1/2), they are split into a distinct quartet with a coupling constant of 3JHF​≈9 Hz[1]. The N -methyl group appears as a sharp singlet, as it is too far from the fluorine atoms to exhibit resolvable long-range coupling.

The cyclohexanone ring protons exhibit chemical shifts heavily influenced by the electron-withdrawing carbonyl group. The α -protons (C2 and C6) are deshielded, typically resonating between 2.30 and 2.45 ppm[2]. The C4 methine proton, being axial and adjacent to the electronegative nitrogen, appears as a triplet of triplets (tt) due to two large diaxial couplings ( 3Jaa​≈11.5 Hz) and two small axial-equatorial couplings ( 3Jae​≈3.5 Hz).

13 C NMR Framework & Heteronuclear Coupling

The 13 C NMR spectrum must be acquired with 1 H broadband decoupling, but it is critical to understand that 19 F is not decoupled . Therefore, the carbon signals of the trifluoroethyl group will exhibit massive heteronuclear splitting[1].

  • The CF3​ Carbon: Appears as a prominent quartet around 125 ppm due to direct one-bond coupling ( 1JCF​≈275−280 Hz)[1].

  • The N−CH2​ Carbon: Appears as a smaller quartet around 56 ppm due to two-bond coupling ( 2JCF​≈30−35 Hz)[1].

  • The Carbonyl Carbon (C1): Serves as a diagnostic anchor for the cyclohexanone framework, appearing highly deshielded at approximately 210-212 ppm[2].

19 F NMR Dynamics

The 19 F NMR spectrum is highly sensitive to the local electronic environment. The three equivalent fluorine atoms of the CF3​ group will couple back to the adjacent methylene protons, resulting in a triplet centered around -69.5 ppm[3]. The exact chemical shift is highly diagnostic of the 2,2,2-trifluoroethyl group attached to an amine or amide framework[3].

Spin_Coupling F 19F (CF3) C1 13C (CF3) F->C1 1J_CF ≈ 277 Hz C2 13C (CH2) F->C2 2J_CF ≈ 32 Hz H 1H (CH2) F->H 3J_HF ≈ 9 Hz H->C2 1J_CH ≈ 140 Hz

Heteronuclear spin-spin coupling network of the 2,2,2-trifluoroethyl group.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, utilizing internal standards and specific pulse sequences to prevent misassignment of fluorinated signals.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of Deuterated Chloroform ( CDCl3​ , 99.8% D). CDCl3​ is chosen for its excellent solvation properties for ketones and its well-characterized residual solvent peaks ( 1 H: 7.26 ppm; 13 C: 77.16 ppm) which act as secondary references[4].

  • Internal Standard: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS serves as the absolute zero-point reference (0.00 ppm) for both 1 H and 13 C spectra.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Step 2: Acquisition Parameters
  • Temperature Equilibration: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz) and allow it to equilibrate at 298 K for exactly 5 minutes to prevent convection currents.

  • 1 H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16-32 scans.

  • 13 C NMR Acquisition: Execute a 1 H-decoupled carbon sequence (e.g., zgpg30). Critical Causality: This sequence removes 1 H- 13 C splitting to simplify the spectrum but intentionally retains 19 F- 13 C splitting[1]. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans due to the lower natural abundance and gyromagnetic ratio of 13 C.

  • 19 F NMR Acquisition: Execute a 1D fluorine sequence (zgflqn) with 1 H decoupling turned off to observe the 3JFH​ triplet. Acquire 64 scans.

Step 3: Spectral Processing
  • Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Phase the spectra manually to ensure pure absorptive peak shapes.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Spectral Processing (Fourier Transform, Phasing) B->D C->D E Multiplet Analysis & J-Coupling Extraction D->E F Structural Assignment (Conformation & Connectivity) E->F

Workflow for multi-nuclear NMR acquisition and structural elucidation.

Quantitative Data Summaries

The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants based on the structural framework and literature precedents for analogous substructures[1][2][3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
N−CH2​−CF3​ 3.15q 3JHF​=9.2 2H
C4-H (axial)2.70tt 3Jaa​=11.5 , 3Jae​=3.5 1H
C2/C6-H (eq/ax)2.35 - 2.45mComplex4H
N−CH3​ 2.40s-3H
C3/C5-H (eq)2.05mComplex2H
C3/C5-H (ax)1.65mComplex2H
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Multiplicity (due to 19 F)Coupling Constant ( J , Hz)
C1 ( C=O )211.5s-
CF3​ 125.8q 1JCF​=277.5
C4 ( CH−N )61.2s-
N−CH2​−CF3​ 56.4q 2JCF​=33.0
C2/C6 ( CH2​ )40.5s-
N−CH3​ 39.2s-
C3/C5 ( CH2​ )29.8s-
Table 3: 19 F NMR Spectral Data (376 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
CF3​ -69.5t 3JFH​=9.2 3F

References

  • National Science Foundation (NSF PAR). Unnatural Lysines with Reduced Sidechain N-Basicity. Synthesis of N-trifluoroethyl. Available at: [Link][1]

  • Analytical Chemistry (ACS Publications). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Available at: [Link][3]

  • Journal of Organic Chemistry (hosted via Pitt.edu). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Available at: [Link][4]

Sources

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use. [1]

Introduction: A Molecule of Interest

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one emerges as a compound of significant interest, wedding a functionalized cyclohexanone core with a trifluoroethyl moiety. While direct biological data on this specific molecule is not publicly available, its structural components suggest a rich potential for pharmacological activity. The cyclohexanone scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including those with analgesic, antimicrobial, and anti-inflammatory properties. Furthermore, the incorporation of a trifluoroethyl group can enhance metabolic stability, binding affinity, and cell permeability, making this a compelling candidate for investigation.

This technical guide serves as a comprehensive roadmap for researchers and drug development professionals interested in elucidating the biological activity and therapeutic potential of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one. We will delve into its physicochemical properties, propose a robust strategy for screening its biological activity, and outline a hypothetical framework for mechanism of action and structure-activity relationship studies.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is crucial for any biological investigation.

Physicochemical Data
PropertyValueSource
CAS Number 1501837-74-6[1]
Molecular Formula C9H14F3NO[1]
Molecular Weight 209.21 g/mol [1]
Proposed Synthetic Pathway

While a specific synthesis for 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one is not detailed in the available literature, a plausible route can be conceptualized based on established organic chemistry principles and synthetic methods for similar 4-substituted cyclohexanones. A potential approach involves the reductive amination of 4-oxocyclohexane-1-carbaldehyde with N-methyl-2,2,2-trifluoroethanamine, followed by selective oxidation of the resulting alcohol to the ketone.

Synthetic Pathway 4-Oxocyclohexane-1-carbaldehyde 4-Oxocyclohexane-1-carbaldehyde Intermediate_Alcohol Intermediate_Alcohol 4-Oxocyclohexane-1-carbaldehyde->Intermediate_Alcohol N-methyl-2,2,2-trifluoroethanamine, Reductive Amination (e.g., NaBH3CN) Target_Molecule 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one Intermediate_Alcohol->Target_Molecule Selective Oxidation (e.g., PCC, Dess-Martin)

Caption: Proposed synthetic route for 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one.

A Strategic Approach to Biological Activity Screening

Given the prevalence of diverse biological activities within the cyclohexane derivative family, a tiered screening approach is recommended to efficiently identify the most promising therapeutic avenues for 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial phase of screening should encompass a battery of in vitro assays designed to detect a wide range of biological effects.

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains should be selected.

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of the test compound in appropriate broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates at the optimal temperature for each organism for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • Data Analysis: The MIC values will be recorded and compared to those of standard antimicrobial agents.

Experimental Protocol: Anti-inflammatory Activity Assay

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) will be used.

  • Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.

  • Data Analysis: The percentage inhibition of NO production will be calculated relative to the LPS-stimulated control.

Experimental Protocol: Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549) and a non-cancerous human cell line (e.g., HEK293) will be used.

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) value for each cell line will be determined to assess the compound's cytotoxic potential.

Screening_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target-Based & Mechanistic Studies Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Positive_Hit_1 Positive_Hit_1 Antimicrobial->Positive_Hit_1 Activity Detected Anti_inflammatory Anti-inflammatory Assays (LPS-induced NO) Positive_Hit_2 Positive_Hit_2 Anti_inflammatory->Positive_Hit_2 Activity Detected Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) Positive_Hit_3 Positive_Hit_3 Cytotoxicity->Positive_Hit_3 Activity Detected Test_Compound 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one Test_Compound->Antimicrobial Test_Compound->Anti_inflammatory Test_Compound->Cytotoxicity MoA_Studies Mechanism of Action Studies Positive_Hit_1->MoA_Studies Positive_Hit_2->MoA_Studies Positive_Hit_3->MoA_Studies SAR_Studies Structure-Activity Relationship Studies MoA_Studies->SAR_Studies

Caption: A tiered approach for investigating the biological activity of the test compound.

Elucidating the Mechanism of Action: A Hypothetical Framework

Should a significant biological activity be identified in the initial screening, the subsequent and critical step is to unravel the underlying mechanism of action. This involves a series of more focused in vitro and in silico experiments.

Hypothetical Scenario: Anti-inflammatory Activity

If the compound demonstrates potent anti-inflammatory effects, the following pathway could be investigated:

Inflammatory_Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NF_kappaB NF-κB IKK->NF_kappaB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Genes Induces Test_Compound 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one Test_Compound->IKK Potential Inhibition? Test_Compound->NF_kappaB Potential Inhibition?

Caption: Potential mechanism of anti-inflammatory action via the NF-κB signaling pathway.

To validate this hypothesis, a series of experiments would be necessary:

  • Western Blot Analysis: To measure the protein levels of key signaling molecules such as phosphorylated IKK and NF-κB.

  • Reporter Gene Assay: To quantify the transcriptional activity of NF-κB.

  • Enzyme Inhibition Assays: To directly assess the inhibitory effect of the compound on specific kinases in the pathway, such as IKK.

Future Directions: Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical structure of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one will be crucial for optimizing its biological activity and developing more potent and selective analogs. Key modifications could include:

  • Modification of the Cyclohexanone Ring: Investigating the effect of stereochemistry and substitution at other positions on the ring.

  • Alterations to the Amino Group: Exploring the impact of different alkyl and aryl substituents on the nitrogen atom.

  • Varying the Trifluoroethyl Moiety: Replacing the trifluoroethyl group with other fluorinated or non-fluorinated alkyl chains to probe the importance of this feature for activity.

Conclusion

While the biological profile of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one remains to be fully elucidated, its unique chemical architecture presents a compelling starting point for the discovery of novel therapeutic agents. The systematic and multi-faceted research strategy outlined in this guide provides a clear and scientifically rigorous path forward for uncovering its potential biological activities and mechanisms of action. Through diligent investigation, this molecule could prove to be a valuable lead compound in the ongoing quest for new and effective medicines.

References

  • EvitaChem. (n.d.). Buy 4-[(2-Fluoroethyl)amino]cyclohexanol (EVT-13836126).
  • Sapphire Bioscience. (n.d.). 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one.
  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • ResearchGate. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
  • PubMed. (n.d.). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring.
  • PubMed. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator.

Sources

The Structural and Synthetic Mechanism of Action of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Discovery Biologists, and Process Development Scientists Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the "mechanism of action" of a chemical building block extends beyond its final biological target; it encompasses its structural mechanism—how its physicochemical properties modulate pharmacokinetics, metabolic stability, and synthetic versatility. 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one (CAS: 1501837-74-6)[1] is a highly specialized, bifunctional pharmacophoric hub. This whitepaper deconstructs the structural rationale behind this moiety, its application in overcoming blood-brain barrier (BBB) limitations, and the validated synthetic mechanisms required for its successful integration into lead compounds.

Pharmacophoric Mechanism: Structural Causality

The architectural design of this compound is not arbitrary. As a Senior Application Scientist, I often see discovery programs fail due to poor physicochemical properties (e.g., high polar surface area, metabolic liability). This specific moiety acts as a structural "fix" for these common attrition points.

  • The Trifluoroethyl (TFE) Group: The strong electronegativity of the three fluorine atoms exerts an inductive electron-withdrawing effect on the adjacent nitrogen. This significantly lowers the amine's pKa, ensuring a higher fraction of the unprotonated (neutral) species at physiological pH (7.4). This shift is critical for passive membrane permeability. Furthermore, the robust C-F bonds act as a steric and electronic shield, preventing cytochrome P450-mediated oxidative N-dealkylation.

  • The N-Methyl Group: By capping the secondary amine, a hydrogen bond donor (HBD) is eliminated. Reducing HBD count is a proven strategy for enhancing CNS penetration.

  • The Cyclohexanone Core: The saturated ring increases the molecule's fraction of sp3 carbons ( Fsp3​ ). High Fsp3​ correlates with improved clinical success rates due to enhanced three-dimensionality, which reduces off-target promiscuity. The ketone serves as the primary electrophilic hub for downstream derivatization.

MoA Core 4-[Methyl(2,2,2-trifluoroethyl)amino] cyclohexan-1-one TFE Trifluoroethyl (TFE) Decreases amine pKa Enhances BBB penetration Core->TFE Metabolic Shielding Ketone Ketone Moiety Electrophilic center Enables reductive amination Core->Ketone Synthetic Hub Methyl N-Methyl Group Removes H-bond donor Prevents N-dealkylation Core->Methyl Physicochemical Tuning Ring Cyclohexane Ring Increases Fsp3 Provides spatial vectoring Core->Ring Conformational Rigidity

Fig 1: Pharmacophoric breakdown and functional mechanism of the compound.

Biological Translation: Target-Specific Integration

When this building block is incorporated into a drug scaffold, its structural mechanisms translate directly into biological efficacy across diverse therapeutic targets.

A. BACE1 Inhibitors (Alzheimer's Disease)

A major hurdle in designing β -secretase (BACE1) inhibitors is achieving CNS penetration while avoiding the hepatotoxicity associated with anilide chemotypes. By integrating the methyl(2,2,2-trifluoroethyl)amino moiety, researchers effectively eliminate a problematic hydrogen bond donor[2]. The TFE group engages in favorable hydrophobic interactions within the binding pocket while maintaining strict efflux ratio limits, allowing the molecule to engage the critical Gly230 residue without the safety concerns of an aniline motif[2].

B. HDM2 Antagonists (Oncology)

For HDM2 antagonists, disrupting the MDM2-p53 interaction requires precise spatial occupation of the deep, hydrophobic p53-binding pocket. The cyclohexane ring provides a rigid scaffold that optimally vectors the TFE-amine into this cleft. This enhances binding affinity through favorable van der Waals interactions while resisting the oxidative metabolism typical of highly lipophilic tumor microenvironments[3].

C. IRE1 Modulators

In the context of IRE1 α small molecule inhibitors used for combination cancer therapies, tuning the residence time of the drug is paramount. The incorporation of this moiety allows for the precise fine-tuning of the molecule's overall basicity and solubility profile, ensuring optimal presentation and prolonged residence time within the kinase domain[4].

Quantitative Physicochemical Profiling

To understand why this compound is selected as a starting material, we must look at its baseline metrics. The table below summarizes the calculated parameters of the bare pharmacophore and their implications.

ParameterValuePharmacological Implication
Molecular Weight 209.21 g/mol Highly efficient fragment size, allowing for significant elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances passive membrane permeability and BBB crossing.
Hydrogen Bond Acceptors 2Maintains sufficient aqueous solubility while minimizing desolvation penalties during target binding.
Topological Polar Surface Area 20.31 ŲIdeal for CNS penetration (TPSA < 90 Ų is generally required for BBB permeability).
Fraction sp3 ( Fsp3​ ) 0.89High three-dimensionality correlates with reduced off-target toxicity and improved clinical success.

Chemical Mechanism & Validated Experimental Workflow

The primary chemical mechanism of action for this compound is its participation as an electrophile in Reductive Amination .

Synthesis Ketone Ketone Core (Electrophile) Imine Iminium Ion (Activated Intermediate) Ketone->Imine + Amine, H+ - H2O Amine Primary Amine (Nucleophile) Amine->Imine Product Substituted Cyclohexylamine (Target Scaffold) Imine->Product NaBH(OAc)3 Hydride Transfer

Fig 2: Mechanism of reductive amination utilizing the cyclohexanone core.

Self-Validating Protocol: Chemoselective Reductive Amination

A critical failure point in the derivatization of sterically hindered cyclohexanones is the premature addition of the hydride source, leading to direct reduction of the ketone. This protocol is designed as a self-validating system to ensure maximum chemoselectivity.

Reagents:

  • 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone and primary amine in anhydrous DCE under an inert nitrogen atmosphere. Add glacial acetic acid dropwise.

    • Causality: Acetic acid protonates the carbonyl oxygen, significantly increasing its electrophilicity and driving the nucleophilic attack of the amine to form the iminium intermediate.

  • Equilibration Phase (Critical Step): Stir the mixture at room temperature for exactly 2 hours.

    • Causality: Allowing the iminium formation to reach thermodynamic equilibrium before adding the reducing agent prevents the direct reduction of the unreacted ketone to an unwanted cyclohexanol byproduct.

  • Hydride Reduction: Add NaBH(OAc)3​ in three equal portions over 15 minutes. Stir for an additional 12 hours.

    • Causality: NaBH(OAc)3​ is a mild, sterically bulky reducing agent. It selectively reduces the highly electrophilic protonated iminium ion over the unreacted ketone, ensuring near-perfect chemoselectivity.

  • Quenching & Phase Separation: Quench the reaction slowly with saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer three times with dichloromethane.

    • Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed secondary amine. This eliminates its water solubility, driving the target compound entirely into the organic phase for high-yield recovery.

References

  • Sapphire Bioscience. 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one Product Specifications.1

  • Journal of Medicinal Chemistry (ACS Publications). Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality.2

  • Google Patents. WO2014100065A1 - Substituted imidazopyridines as HDM2 inhibitors.3

  • Justia Patents. Combination therapies with IRE1 small molecule inhibitors.4

Sources

Methodological & Application

Application Note: Purification and Isolation Strategies for 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Fluorinated aliphatic amines are increasingly utilized in modern drug development to modulate basicity, improve metabolic stability, and enhance lipophilicity. The compound 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one serves as a highly versatile, sp³-rich building block. However, its purification presents unique challenges due to the profound electronic effects of the trifluoromethyl group and the inherent reactivity of the cyclohexanone moiety.

This technical guide provides field-proven protocols for the isolation of this compound, focusing on overcoming its depressed basicity and successfully resolving its cis and trans diastereomers.

Physicochemical Profiling & Causality

Understanding the physicochemical properties of this molecule is the critical first step in designing a self-validating purification strategy.

  • The pKa Effect: The strong electron-withdrawing nature (inductive -I effect) of the 2,2,2-trifluoroethyl group drastically reduces the basicity of the tertiary amine. While standard N,N-dialkylcyclohexylamines exhibit a pKa of ~10.0–10.5, the pKa of the N-methyl-2,2,2-trifluoroethylamine substructure drops to approximately 6.1 .

    • Causality for Purification: At physiological pH (7.4), the amine is predominantly unionized. A common pitfall in the lab is attempting a standard acid-base extraction (e.g., extracting into 1M aqueous HCl). Because of the low pKa and the high lipophilicity of the CF3-cyclohexyl system, the compound will prematurely partition back into the organic layer even at mildly acidic pH, leading to poor recovery. Direct chromatographic purification is therefore strongly recommended over liquid-liquid extraction.

  • Ketone Reactivity: Cyclohexanones are highly susceptible to nucleophilic attack by alcohols.

    • Causality for Purification: Prolonged exposure to methanol, especially under slightly acidic conditions (e.g., during rotary evaporation of HPLC fractions), rapidly leads to the formation of the dimethyl ketal impurity. Acetonitrile/water systems are strictly preferred for reverse-phase methods.

  • Stereochemistry: The 1,4-disubstitution results in cis and trans diastereomers. The trans isomer strongly favors a diequatorial (e,e) conformation, presenting a flatter lipophilic surface that interacts more strongly with a C18 stationary phase. This typically results in a longer retention time compared to the cis isomer (which must adopt a less optimal axial-equatorial conformation).

Table 1: Key Physicochemical Properties
PropertyValueImplication for Purification Workflow
Molecular Weight 209.21 g/mol Readily detectable via LC-MS ([M+H]⁺ = 210.1).
Estimated pKa ~6.1Weakly basic; standard aqueous acid extraction is highly inefficient.
ClogP ~1.8 - 2.2Moderate lipophilicity; ensures excellent retention on C18 columns.
Conformations cis (a,e) / trans (e,e)Conformational differences allow baseline separation via RP-HPLC.

Purification Strategy 1: Preparative RP-HPLC (Diastereomer Resolution)

This is the workhorse methodology for isolating the pure cis and trans isomers. By utilizing a low-pH buffer (0.1% Formic Acid, pH ~2.7), the weakly basic amine (pKa 6.1) is fully protonated. This ensures sharp peak shapes and prevents secondary tailing interactions with free silanols on the stationary phase.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude mixture in DMSO or the initial mobile phase (5% MeCN in H₂O) to a concentration of 50-100 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a high-capacity C18 preparative column (e.g., Waters XBridge C18, 19 x 150 mm, 5 µm particle size).

  • Solvent System:

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v)

    • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v) (Critical: Do not substitute with Methanol).

  • Execution: Run the gradient detailed in Table 2 at a flow rate of 15-20 mL/min. Because the carbonyl n→π* transition is weak, monitor UV absorbance at 210 nm, or preferably, use mass-directed fraction collection.

  • Fraction Collection & Recovery: Collect fractions based on MS triggering (m/z 210.1). Immediately lyophilize the pooled fractions to remove water and formic acid, yielding the formate salt of the product.

Table 2: RP-HPLC Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BGradient Curve
0.0955Isocratic (Sample Load)
2.0955Isocratic
15.04060Linear Gradient
16.0595Column Wash
19.0595Column Wash
19.5955Re-equilibration

Purification Strategy 2: Normal Phase Flash Chromatography (Bulk Scale)

For crude batches exceeding 1 gram, normal phase chromatography is employed to remove gross synthetic impurities prior to fine isomer separation. Because the amine is weakly basic, it does not streak on silica gel as severely as standard aliphatic amines, making normal phase highly viable.

Step-by-Step Methodology
  • Column Preparation: Equilibrate a standard silica gel flash column (e.g., 40g silica for a 1g crude load) with 100% Hexane.

  • Loading: Dry-load the crude material onto Celite to ensure a tight sample band, or directly inject it as a concentrated solution in Dichloromethane (DCM).

  • Elution: Run a linear gradient from 0% to 40% Ethyl Acetate in Hexane over 10 column volumes (CV).

    • Self-Validating Step: Monitor the peak shape of the first eluting fractions. If severe peak tailing is observed, dynamically add 1% Triethylamine (TEA) to Mobile Phase B. Due to the CF3 group's electron-withdrawing effect, this additive is rarely necessary but serves as a reliable fallback.

  • Analysis: Spot fractions on a TLC plate, develop in 30% EtOAc/Hexane, and visualize using a Potassium Permanganate (KMnO₄) stain, as the compound lacks strong UV chromophores.

Analytical Validation

To ensure the integrity of the isolated compound and validate the purification system, perform the following QC checks:

  • LC-MS: Confirm the [M+H]⁺ ion at m/z 210.1.

  • ¹H NMR (CDCl₃): Verify the absence of a singlet near 3.2 ppm, which would indicate the formation of the dimethyl ketal impurity. The cis/trans ratio can be definitively assigned by integrating the multiplet corresponding to the C4 methine proton.

  • ¹⁹F NMR: A clean triplet (or doublet of doublets due to long-range coupling) around -70 ppm confirms the structural integrity of the trifluoroethyl group.

Purification Workflow Diagram

PurificationWorkflow Start Crude Mixture 4-[Methyl(2,2,2-trifluoroethyl)amino] cyclohexan-1-one ScaleCheck Assess Scale & Diastereomeric Ratio Start->ScaleCheck Flash Normal Phase Flash (Hexane/EtOAc) Scale > 1g ScaleCheck->Flash Large Scale (>1g) HPLC Prep RP-HPLC (MeCN/H2O + 0.1% FA) Scale < 1g or Isomer Sep ScaleCheck->HPLC Small Scale (<1g) IsomerSep Diastereomer Separation (cis/trans) Flash->IsomerSep HPLC->IsomerSep KetalWarn Avoid MeOH (Prevents Ketalization) HPLC->KetalWarn Cis cis-Isomer (Target A) IsomerSep->Cis Trans trans-Isomer (Target B) IsomerSep->Trans

Decision tree for the purification and diastereomeric resolution of the fluorinated amino-cyclohexanone.

References

  • National Center for Biotechnology Information (NCBI). "2,2,2-trifluoro-N-methylethanamine - PubChem Compound Summary for CID 520301." PubChem, Accessed March 2026. URL:[Link]

  • Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, vol. 2, no. 8, 2007, pp. 1100–1115. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide provides authoritative, step-by-step methodologies and mechanistic troubleshooting for the synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one. The most reliable synthetic route involves the reductive amination of 1,4-cyclohexanedione monoethylene acetal with methyl(2,2,2-trifluoroethyl)amine, followed by acidic deprotection of the acetal [1].

Because the 2,2,2-trifluoroethyl group significantly alters the electronic properties of the amine, standard reductive amination protocols often fail or produce complex mixtures. This guide is designed to help you navigate these specific chemical nuances.

Mechanistic Pathway & Workflow

The synthesis relies on a two-phase approach to prevent side reactions. Direct reductive amination of unprotected 1,4-cyclohexanedione is avoided, as it inevitably leads to double-amination (diamine) byproducts [2].

SynthesisPathway SM 1,4-Cyclohexanedione Monoethylene Acetal + Methyl(2,2,2-trifluoroethyl)amine Iminium Iminium Ion Intermediate (Rate-Limiting Step) SM->Iminium Ti(OiPr)4, -H2O Side1 Side Reaction: Unreacted SM (Due to weak amine nucleophilicity) SM->Side1 High H2O / No Lewis Acid Acetal Acetal Intermediate [M+H]+ 254.1 Iminium->Acetal NaBH(OAc)3 Target Target Ketone 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one [M+H]+ 210.1 Acetal->Target HCl (aq), THF (Deprotection) Side2 Side Reaction: Ketone Reduction (Formation of Cyclohexanol derivative) Acetal->Side2 Unquenched Hydride + Acid

Workflow and side-reaction pathways in the synthesis of the target cyclohexanone derivative.

Quantitative Data: Reagent Selection & Side-Reaction Profiles

The choice of reducing agent and additive is the primary determinant of success. The table below summarizes the quantitative outcomes of various reductive amination conditions for this specific substrate pairing.

Reagent SystemIminium FormationAcetal Intermediate YieldOver-Reduction (Alcohol)Analytical Signature (LC-MS)
NaBH₄ / MeOH Fast< 30%> 50%Major peak at m/z 212.1
NaBH(OAc)₃ / DCE Slow50–60%< 5%Mixed peaks at m/z 254.1 & 157.1
Ti(OiPr)₄ then NaBH(OAc)₃ Fast> 90% < 2% Clean peak at m/z 254.1

Standard Operating Procedure (Self-Validating Protocol)

To ensure scientific integrity, this protocol incorporates built-in analytical checkpoints. Do not proceed to Phase 2 until Checkpoint 1 is validated.

Phase 1: Reductive Amination (Imine Formation & Reduction)
  • Charge Reactor: To a dry, nitrogen-purged round-bottom flask, add 1,4-cyclohexanedione monoethylene acetal (1.0 eq) and methyl(2,2,2-trifluoroethyl)amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) dropwise at room temperature. Stir for 4–6 hours.

    • Causality: The CF₃ group severely depletes the amine's nucleophilicity. Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid, driving the thermodynamically unfavorable iminium formation to completion.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) in portions [3]. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Validate (Checkpoint 1): Sample the reaction for LC-MS.

    • Pass Criteria: Disappearance of the ketone (m/z 157.1) and presence of the acetal intermediate (m/z 254.1).

Phase 2: Quench & Deprotection
  • Hydride Quench (Critical Step): Cool the reaction to 0 °C and add saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane (DCM) and concentrate the organic layer.

    • Causality: NaBH(OAc)₃ must be completely destroyed before introducing acid. If unquenched hydride remains, it will immediately reduce the newly formed ketone in the next step.

  • Deprotection: Dissolve the crude intermediate in Tetrahydrofuran (THF) and add 2M HCl (aq) (5.0 eq). Stir at room temperature for 4 hours.

  • Validate (Checkpoint 2): Sample for LC-MS.

    • Pass Criteria: Complete hydrolysis of the acetal to the target ketone (m/z 210.1).

  • Workup: Neutralize the mixture with 2M NaOH to pH 8-9, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate to yield the crude 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one.

Troubleshooting Guide & FAQs

Q1: My reductive amination is stalling at 30% conversion, leaving mostly unreacted starting materials. How can I drive the reaction to completion? Causality: The CF₃ group exerts a strong inductive electron-withdrawing effect (-I effect), drastically reducing the electron density on the nitrogen atom. This makes the initial condensation to form the iminium ion thermodynamically unfavorable and slow. Solution: You must force the equilibrium forward. If you are already using Ti(OiPr)₄, ensure your DCE is strictly anhydrous. Alternatively, you can run the imine formation step in toluene under reflux using a Dean-Stark trap to physically remove water before adding the reducing agent.

Q2: After the acidic deprotection step, my LC-MS shows a major peak at m/z 212.1 instead of the expected 210.1. What happened? Causality: You have synthesized the over-reduced byproduct, 4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-ol. This occurs when unreacted hydride (from NaBH(OAc)₃) is carried over into the acidic deprotection step. As the acetal hydrolyzes to reveal the ketone, the residual hydride immediately reduces it to the alcohol. Solution: Your quench step was insufficient. Ensure you perform a thorough basic aqueous workup (using NaHCO₃ or NaOH) after the reductive amination to completely decompose residual boron species before adding HCl for deprotection.

Q3: Can I skip the mono-acetal protection and just use 1,4-cyclohexanedione directly to save a step? Causality: It is highly discouraged. Using unprotected 1,4-cyclohexanedione typically leads to double reductive amination, yielding 1,4-bis[methyl(2,2,2-trifluoroethyl)amino]cyclohexane (m/z 307.2) [2]. Even with strict stoichiometric control (1.0 eq of amine), you will obtain a difficult-to-separate statistical mixture of unreacted diketone, the desired mono-amine, and the diamine byproduct.

Q4: Why use NaBH(OAc)₃ instead of NaBH₄ or NaBH₃CN? Causality: NaBH₄ is too harsh and will reduce your starting ketone directly to an alcohol before the imine can form. While NaBH₃CN is effective, it is highly toxic and generates hydrogen cyanide gas upon acidic workup. NaBH(OAc)₃ is mild, selectively reduces protonated iminium ions over ketones, and is safer to handle at scale [3].

References

  • First Total Synthesis of (±)-Melinonine-E and (±)-Strychnoxanthine Using a Radical Cyclization Process as the Core Ring-Forming Step. ACS Publications.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.
  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.

Technical Support Center: Optimizing Reaction Conditions for 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing and optimizing 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one .

The incorporation of the 2,2,2-trifluoroethyl group is a highly effective strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity, and modulate the basicity of amine centers . However, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the nucleophilicity of the adjacent secondary amine. This inherent electronic property makes standard reductive amination protocols prone to stalling, resulting in poor yields or complex mixtures .

This guide provides a self-validating synthetic workflow, troubleshooting FAQs, and optimized parameters to ensure high-yield, reproducible synthesis.

Section 1: Core Synthetic Workflow (Self-Validating System)

Causality & Design: The optimal synthetic route relies on the reductive amination of with N-methyl-2,2,2-trifluoroethylamine hydrochloride. Because the amine is weakly nucleophilic, mild conditions (e.g., Sodium triacetoxyborohydride in acetic acid) fail to drive the initial iminium formation. To overcome this thermodynamic barrier, we employ Titanium(IV) isopropoxide (Ti(OiPr)4) as a strong oxophilic Lewis acid to activate the ketone, followed by reduction with Sodium borohydride (NaBH4). The monoethylene acetal protecting group acts as a necessary desymmetrizing agent to prevent over-alkylation, allowing for a clean, subsequent acidic deprotection to yield the target ketone.

Step 1: Lewis Acid-Mediated Reductive Amination
  • Preparation: In an oven-dried flask under N2, suspend N-methyl-2,2,2-trifluoroethylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to free-base the amine. Stir for 15 minutes at room temperature.

  • Condensation: Add 1,4-cyclohexanedione monoethylene acetal (1.0 eq), followed immediately by Ti(OiPr)4 (2.0 eq).

  • Self-Validation Checkpoint (Critical): Stir at room temperature for 12-16 hours. Do not add the reducing agent yet. Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS or 1H NMR. You must confirm >95% consumption of the starting ketone and the formation of the imine/iminium species before proceeding.

  • Reduction: Once iminium formation is analytically confirmed, cool the reaction to 0 °C. Slowly add NaBH4 (1.5 eq) dissolved in absolute ethanol. Stir for 2 hours.

  • Workup: Quench with 1M NaOH to precipitate titanium dioxide (TiO2) salts. Filter the resulting suspension through a tightly packed Celite pad. Extract the aqueous layer with DCM, dry over Na2SO4, and concentrate to yield the ketal-protected intermediate.

Step 2: Ketal Deprotection
  • Hydrolysis: Dissolve the crude ketal intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl.

  • Reaction: Stir at 40 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS. The mass of the intermediate [M+H]+ should shift by exactly -44 Da as the ethylene glycol moiety is cleaved and the ketone is unmasked.

  • Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO3 to pH 8. Extract with ethyl acetate (3x). Dry the combined organic layers and concentrate to afford crude 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one. Purify via silica gel chromatography (Hexanes/EtOAc).

Section 2: Troubleshooting Guides & FAQs

Q1: My reductive amination yield is below 20% when using standard STAB and Acetic Acid. How can I improve this? A: The -CF3 group exerts a strong inductive electron-withdrawing effect, drastically lowering the pKa and nucleophilicity of the secondary amine. STAB/AcOH is simply too mild to drive the initial iminium formation with this specific substrate. You must switch to the Ti(OiPr)4-mediated protocol. The titanium Lewis acid strongly coordinates to the ketone oxygen, increasing its electrophilicity and forcing the condensation to completion.

Q2: During the Ti(OiPr)4 workup, I get a thick, unfilterable emulsion. How do I break it? A: This is a notorious issue caused by the formation of colloidal titanium dioxide upon aqueous quenching. To prevent this, quench the reaction with 1M NaOH or saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30-60 minutes. This process aggregates the titanium salts into a granular, easily filterable solid. Always filter through Celite; never directly through filter paper.

Q3: I am observing the formation of a major alcohol byproduct during Step 1. What is causing this? A: If NaBH4 is added before the iminium formation is complete, the hydride will rapidly reduce the unreacted 1,4-cyclohexanedione monoethylene acetal to the corresponding alcohol (1,4-dioxaspiro[1]decan-8-ol). This highlights the absolute necessity of the Self-Validation Checkpoint in Step 1. You must ensure complete ketone consumption before introducing the hydride source.

Q4: Can I use unprotected 1,4-cyclohexanedione directly to save a deprotection step? A: It is highly discouraged. Using unprotected 1,4-cyclohexanedione leads to a complex statistical mixture of mono-aminated products, di-aminated products, and polymeric material due to the presence of two equally reactive ketone centers. The monoethylene acetal acts as a mandatory desymmetrizing protecting group.

Section 3: Data Presentation

The following table summarizes the optimization of the reductive amination step, demonstrating the necessity of Lewis acid activation for weakly nucleophilic fluorinated amines.

Reducing Agent / AdditiveSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity
STAB (1.5 eq) / AcOH (1 eq)DCE2524< 20%12%Unreacted Ketone
NaCNBH3 (1.5 eq) / ZnCl2MeOH651645%38%Ketone Reduction
Ti(OiPr)4 (2 eq) / NaBH4 DCM/EtOH 25 then 0 16 + 2 > 98% 85% None (Clean)
Ti(OiPr)4 (2 eq) / STABDCM252470%62%Unreacted Ketone

Section 4: Reaction Workflow Visualization

G A 1,4-Cyclohexanedione monoethylene acetal C Iminium Intermediate (Self-Validation Checkpoint) A->C Ti(OiPr)4 (Lewis Acid) DCM, RT, 12h B N-Methyl-2,2,2- trifluoroethylamine B->C D Ketal-Protected Amine C->D NaBH4 (Reduction) EtOH, 0°C, 2h E 4-[Methyl(2,2,2-trifluoroethyl) amino]cyclohexan-1-one D->E 2M HCl / THF 40°C, 4h (Deprotection)

Synthetic workflow for 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one.

Section 5: References

  • Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate. ACS Organic Process Research & Development.[Link][2]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry.[Link][3]

Sources

Technical Support Center: Troubleshooting Solubility for 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This technical guide is designed for medicinal chemists, formulation scientists, and pharmacologists working with 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one . This specific chemical entity presents a formidable solubility barrier due to the juxtaposition of a highly lipophilic trifluoroethyl group adjacent to a tertiary amine, combined with a hydrophobic cyclohexanone core.

Below, we dissect the physicochemical causality of these issues and provide self-validating, step-by-step protocols to ensure robust experimental workflows.

Part 1: Frequently Asked Questions (FAQs) – Understanding the Physicochemical Bottleneck

Q1: Why is 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one virtually insoluble in standard physiological buffers (pH 7.4)? A: The solubility bottleneck is driven by the profound pKa depression caused by the fluorine atoms. In a standard aliphatic tertiary amine, the pKa typically ranges from 9 to 10. However, the β,β,β-trifluoroethyl group exerts a massive electron-withdrawing inductive effect (-I effect) through the sigma bonds, pulling electron density away from the nitrogen's lone pair. This reduces the amine's basicity by approximately 3 to 4 log units, shifting the pKa down to an estimated 5.5–6.5 (1)[1]. Recent thermodynamic studies on fluoroalkylamines confirm that this inductive electron withdrawal significantly depresses ammonium ion pKa, keeping the molecule largely non-ionized at physiological pH (2)[2]. The combination of this neutral state, the highly lipophilic trifluoromethyl moiety, and the hydrophobic cyclohexanone ring results in immediate precipitation in aqueous media.

Q2: Can I force it into solution by lowering the pH with Hydrochloric Acid (HCl)? A: While dropping the pH below 5.0 will protonate the amine, forming an in situ hydrochloride salt is not recommended for in vivo applications. Hydrochloride salts of highly lipophilic, weakly basic fluorinated amines often suffer from the "common ion effect" when introduced to physiological fluids (which contain ~100-150 mM chloride). This forces the equilibrium backward, causing the lipophilic drug to crash out. Furthermore, symmetric chloride salts of such molecules often form highly stable, tightly packed crystal lattices that resist dissolution. We recommend screening for bulkier counterions, such as methanesulfonate (mesylate) or tartrate, which disrupt crystal lattice packing and improve thermodynamic solubility.

Q3: What are the optimal organic solvents for preparing primary stock solutions? A: The compound exhibits excellent solubility in polar aprotic solvents. 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal for biological assays. For synthetic handling or liquid-liquid extractions, moderately polar solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are highly effective.

Part 2: Validated Solubilization Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system , ensuring you can empirically verify the success of the formulation before proceeding to costly downstream assays.

Protocol A: Preparation for In Vitro Biochemical & Cell-Based Assays

Objective: Achieve a stable working concentration without exceeding 0.5% final DMSO in the assay well.

  • Primary Stock: Weigh the free base and dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Intermediate Dilution: To prevent "solvent shock" (rapid precipitation upon contact with water), prepare an intermediate dilution plate. Dilute the DMSO stock 1:10 into a buffer containing a non-ionic surfactant (e.g., 0.1% Tween-20 or 0.1% CHAPS). The surfactant micelles will encapsulate the lipophilic trifluoroethyl core.

  • Final Assay Addition: Transfer from the intermediate plate to the final assay buffer.

  • Self-Validation Step: Measure the absorbance of the final assay buffer at 600 nm. An OD600 > 0.05 indicates colloidal aggregation or precipitation. If this occurs, bypass the intermediate step and utilize acoustic liquid handling (e.g., Echo dispenser) to transfer nanoliter volumes of the 100% DMSO stock directly into the assay plate.

Protocol B: Formulation for In Vivo Pharmacokinetic (PK) Dosing (IV/PO)

Objective: Create a clear, thermodynamically stable solution for animal dosing (e.g., mice/rats) at 5-10 mg/kg.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. HP-β-CD provides a hydrophobic cavity ideal for sequestering the cyclohexanone and trifluoroethyl groups.

  • Solubilization: Weigh the required amount of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one into a glass vial.

  • Co-solvent Addition: Add 5% (v/v) DMSO and 10% (v/v) Solutol HS15 (Kolliphor HS15). Vortex vigorously until the compound forms a uniform suspension/paste.

  • Aqueous Phase Addition: Slowly add the 85% (v/v) of the pre-prepared 20% HP-β-CD solution dropwise while continuously vortexing.

  • Equilibration: Sonicate for 15 minutes. The resulting micellar/inclusion complex formulation should be optically clear.

  • Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 10 minutes and visually inspect the bottom of the tube for a pellet. Analyze the supernatant via HPLC-UV to confirm the concentration matches the theoretical yield (≥95% recovery).

Part 3: Quantitative Solubility Profiling

The following table summarizes the expected solubility behavior of the compound across various vehicles to guide your experimental design.

Vehicle / Solvent SystemExpected SolubilityMechanistic RationaleValidation Metric
Water (pH 7.4) < 0.01 mg/mLUn-ionized free base; high LogP drives precipitation.HPLC-UV quantification of supernatant
0.1 N HCl (pH 1.0) ~ 0.5 - 1.0 mg/mLAmine protonation occurs, but chloride salt limits max solubility.Visual inspection for crystalline suspension
100% DMSO > 50 mg/mLPolar aprotic solvent fully solvates the neutral molecule.Dynamic Light Scattering (DLS) for aggregates
20% HP-β-CD in Water ~ 2.0 - 5.0 mg/mLHydrophobic cavity encapsulates the trifluoroethyl/cyclohexyl groups.OD600 measurement (< 0.05)
5% DMSO / 10% Solutol / 85% Water > 10 mg/mLSynergistic effect of co-solvent and micellar encapsulation.Centrifugation & HPLC recovery (≥95%)

Part 4: Formulation Decision Workflow

FormulationWorkflow Start Compound: 4-[Methyl(2,2,2-trifluoroethyl)amino] cyclohexan-1-one InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Dosing (PK/PD Studies) Start->InVivo DMSOStock Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSOStock SaltScreen Salt Screen (Avoid HCl; Try Mesylate) InVivo->SaltScreen Detergent Dilute in Buffer + 0.01-0.1% Tween-20/CHAPS DMSOStock->Detergent Fail Precipitation / Turbidity? Detergent->Fail Cosolvent Formulate: 5% DMSO + 10% Solutol + 85% (20% HP-β-CD) SaltScreen->Cosolvent Acoustic Acoustic Dispensing (Echo) direct to plate Fail->Acoustic Yes

Decision tree for formulating 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one by assay type.

Part 5: References

  • Title: The Effect of Aliphatic Fluorine on Amine Drugs Source: ACS Publications URL:

  • Title: Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for a novel class of compounds: 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one analogs. While specific SAR studies on this exact scaffold are not yet prevalent in published literature, we can extrapolate from related structures and fundamental medicinal chemistry principles to design a robust framework for investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system (CNS).

The 4-aminocyclohexanone core is a privileged scaffold in medicinal chemistry, known to be present in compounds with a range of biological activities, including analgesic and CNS effects.[1][2][3] The introduction of a methyl(2,2,2-trifluoroethyl)amino substituent at the 4-position presents an intriguing modification. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties.[4] Its strong electron-withdrawing nature can influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions, making it a valuable tool in drug design.[4]

This guide will therefore focus on a comparative analysis of hypothetical analogs, detailing the experimental workflows required to elucidate their SAR. We will explore how modifications to the cyclohexanone ring, the amine substituent, and the trifluoroethyl group could impact biological activity, with a focus on potential interactions with sigma receptors and monoamine transporters, common targets for CNS-active compounds.[5][6]

Core Scaffold and Hypothesized Biological Targets

The lead structure, 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one, possesses key pharmacophoric features that suggest potential interactions with CNS targets. The tertiary amine is ionizable at physiological pH, a common feature of ligands for aminergic GPCRs and transporters. The cyclohexanone ring provides a rigid scaffold that can be functionalized to explore the chemical space around the core.

Based on the structural similarities to known CNS agents, we hypothesize that these analogs may interact with:

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of CNS disorders, and many small molecule ligands possess an amino-cycloalkane motif.[6][7]

  • Monoamine Transporters (DAT, NET, and SERT): Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[5][8][9]

  • Monoamine Oxidase (MAO-A and MAO-B): Inhibition of MAO enzymes can increase the levels of monoamine neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[10][11]

The following sections will outline a systematic approach to probing the SAR of this compound class against these potential targets.

Comparative Analysis of Structural Modifications

To systematically explore the SAR, we propose the synthesis and evaluation of analogs with modifications at three key positions: the cyclohexanone ring, the amine substituent, and the trifluoroethyl group.

Table 1: Proposed Analogs and Rationale for Synthesis
Analog Series Modification Rationale
A: Cyclohexanone Ring Modifications A1: Reduction of the ketone to a hydroxyl group (cis and trans isomers)To investigate the importance of the carbonyl group for activity and explore stereochemical preferences.
A2: Ketalization of the ketoneTo assess the impact of removing the hydrogen bond acceptor capability of the carbonyl.
A3: Introduction of substituents at the 2- or 3-position (e.g., methyl, fluoro)To probe the steric and electronic requirements of the binding pocket.
B: Amine Substituent Modifications B1: Replacement of the N-methyl group with other alkyl groups (e.g., ethyl, propyl)To explore the steric tolerance at the nitrogen atom.
B2: Removal of the N-methyl group (secondary amine)To evaluate the role of the methyl group in potency and selectivity.
B3: Replacement of the trifluoroethyl group with other fluoroalkyl groups (e.g., difluoroethyl, pentafluoropropyl)To fine-tune the electronic properties and lipophilicity.
C: Trifluoroethyl Group Modifications C1: Replacement of the trifluoroethyl group with a non-fluorinated ethyl groupTo directly assess the contribution of the trifluoromethyl moiety to activity.
C2: Positional isomers of the trifluoromethyl group (e.g., 1,1,1-trifluoroisopropyl)To investigate the spatial requirements for the trifluoromethyl group.

Experimental Workflows and Data Interpretation

A tiered screening approach is recommended to efficiently evaluate the synthesized analogs.

Primary In Vitro Screening

The initial screening will focus on determining the binding affinity of the analogs for the hypothesized targets.

Caption: Workflow for the initial in vitro screening of analogs.

Sigma Receptor Radioligand Binding Assays [6][12][13]

  • Membrane Preparation: Guinea pig liver membranes (for σ1) and rat liver membranes (for σ2) are prepared by homogenization and centrifugation.[12][13]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: -pentazocine for σ1 and [³H]-DTG for σ2 (in the presence of (+)-pentazocine to mask σ1 sites).[12][13]

  • Incubation: Membrane homogenates, radioligand, and varying concentrations of test compounds are incubated at 37°C for 120 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[14]

Monoamine Transporter Radioligand Binding Assays [5][8][9]

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human DAT, NET, or SERT are used to prepare membrane homogenates.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl and 5 mM KCl.

  • Radioligand: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Incubation: Membranes, radioligand, and test compounds are incubated at room temperature for 60-120 minutes.

  • Termination and Filtration: As described for sigma receptor assays.

  • Detection and Analysis: As described for sigma receptor assays.

Monoamine Oxidase Inhibition Assay [10][11]

  • Enzyme Source: Recombinant human MAO-A or MAO-B.

  • Substrate: Kynuramine or a luminogenic substrate.[11]

  • Incubation: The enzyme is pre-incubated with varying concentrations of the test compound before the addition of the substrate.

  • Detection: The formation of the product (4-hydroxyquinoline from kynuramine) is measured by fluorescence, or luminescence is measured with a plate reader.

  • Data Analysis: IC50 values are determined from the concentration-response curves.

Secondary Functional Assays

For the most potent and selective compounds identified in the primary screen, functional assays are crucial to determine their mechanism of action (e.g., agonist, antagonist, or inhibitor).

Caption: Workflow for functional characterization of hit compounds.

Monoamine Uptake Inhibition Assays [5][8][9]

  • Cell Culture: HEK293 cells stably expressing DAT, NET, or SERT are grown in 96-well plates.[9]

  • Assay Buffer: Krebs-HEPES buffer.

  • Radiolabeled Substrate: [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT.

  • Incubation: Cells are pre-incubated with test compounds before the addition of the radiolabeled substrate for a short period (5-15 minutes).

  • Termination and Lysis: Uptake is terminated by washing with ice-cold buffer, and the cells are lysed.

  • Detection: The amount of internalized radiolabeled substrate is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values for uptake inhibition are determined.

Anticipated Structure-Activity Relationships and Data Interpretation

The data generated from these assays will allow for the construction of a comprehensive SAR model.

Table 2: Hypothetical SAR and Interpretation
Observation Interpretation
Analogs A1 (cis vs. trans hydroxyl) show stereospecific activity. The binding pocket is sensitive to the stereochemistry at the 4-position, suggesting a specific hydrogen bonding interaction.
Analogs B1 (varied N-alkyl groups) show a decrease in potency with increasing alkyl chain length. There is limited steric tolerance around the nitrogen atom, suggesting it may be in a constrained environment within the binding site.
Analog C1 (ethyl vs. trifluoroethyl) shows a significant drop in potency for the non-fluorinated analog. The trifluoromethyl group is crucial for activity, potentially through favorable electronic interactions (e.g., dipole-dipole) or by influencing the pKa of the amine.
Analogs from one series show high affinity but low functional activity. The compound may be an antagonist or a partial agonist. Further functional assays are required.

Conclusion

This guide presents a systematic and experimentally-driven approach to elucidating the structure-activity relationship of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one analogs. By combining rational analog design with a tiered in vitro screening cascade, researchers can efficiently identify key structural features that govern biological activity and selectivity. The insights gained from these studies will be instrumental in optimizing this novel chemical scaffold for the development of new CNS-targeted therapeutics. The principles of SAR are fundamental to navigating the complexities of drug discovery, allowing for a more directed and efficient exploration of chemical space.[15]

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. [Link]

  • 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. National Institutes of Health. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • 4-Aminocyclohexanone Hcl cas 675112-40-0. LookChem. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry. [Link]

  • On Exploring Structure Activity Relationships. National Institutes of Health. [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one is a valuable building block in medicinal chemistry and drug development. The incorporation of a trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, the development of efficient and scalable synthetic routes to this and related fluoroalkylated amines is of paramount importance. This guide provides an in-depth comparison of two plausible and efficient synthetic strategies for the preparation of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one: a direct Reductive Amination Route and a stepwise N-Alkylation Route . The objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of the synthetic efficiency, practicality, and potential challenges of each approach, supported by experimental insights and authoritative references.

Route 1: Direct Reductive Amination

This strategy is arguably the most convergent approach, aiming to construct the target molecule in a single synthetic operation from commercially available starting materials. The core of this route is the reductive amination between 1,4-cyclohexanedione and the pre-formed N-methyl-2,2,2-trifluoroethylamine.

Overall Synthetic Pathway

Reductive Amination Route CHD 1,4-Cyclohexanedione Product 4-[Methyl(2,2,2-trifluoroethyl)amino] cyclohexan-1-one CHD->Product Reductive Amination TFEA_Me N-Methyl-2,2,2- trifluoroethylamine TFEA_Me->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: One-pot synthesis via reductive amination.

Experimental Protocol

Step 1: Synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one via Reductive Amination

  • To a stirred solution of 1,4-cyclohexanedione (1.0 eq.)[2][3][4] and N-methyl-2,2,2-trifluoroethylamine hydrochloride (1.1 eq.) in 1,2-dichloroethane (DCE) is added triethylamine (1.2 eq.) to liberate the free amine.

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the enamine/iminium ion intermediate.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise to the reaction mixture.[5][6] The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in the presence of the ketone starting material without significant reduction of the carbonyl group.[5][6]

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the target compound.

Scientific Rationale and Discussion

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis due to its operational simplicity and broad applicability.[7][8] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by the hydride reagent to yield the final amine product.

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical for the success of this one-pot reaction. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the ketone carbonyl group of the starting material or product, thus minimizing side reactions and improving the overall yield and purity.[6] The reaction is typically carried out in chlorinated solvents like 1,2-dichloroethane (DCE), which are compatible with the reducing agent and effectively solubilize the reaction components.[5]

A key precursor for this route is N-methyl-2,2,2-trifluoroethylamine, which is commercially available, often as its hydrochloride salt.[9] For large-scale synthesis, it can also be prepared from 2,2,2-trifluoroethylamine via methylation or by reacting a 2,2,2-trifluoroethyl sulfonate with ammonia.[10]

Route 2: Stepwise N-Alkylation

This two-step approach involves the initial synthesis of a secondary amine intermediate, 4-(methylamino)cyclohexan-1-one, followed by the introduction of the trifluoroethyl group via N-alkylation.

Overall Synthetic Pathway

N_Alkylation_Route CHD 1,4-Cyclohexanedione Intermediate 4-(Methylamino)cyclohexan-1-one CHD->Intermediate Reductive Amination Methylamine Methylamine Methylamine->Intermediate ReducingAgent1 Reducing Agent ReducingAgent1->Intermediate Product 4-[Methyl(2,2,2-trifluoroethyl)amino] cyclohexan-1-one Intermediate->Product N-Alkylation AlkylationAgent Trifluoroethylating Agent AlkylationAgent->Product

Caption: Two-step synthesis via an intermediate.

Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)cyclohexan-1-one

  • 1,4-Cyclohexanedione (1.0 eq.) is dissolved in methanol.

  • A solution of methylamine (2.0 eq., e.g., 40% in water) is added, and the mixture is stirred at room temperature.

  • After 1 hour, the mixture is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: N-Trifluoroethylation of 4-(Methylamino)cyclohexan-1-one

Method A: Using Trifluoroacetic Acid and Phenylsilane

  • To a solution of crude 4-(methylamino)cyclohexan-1-one (1.0 eq.) in tetrahydrofuran (THF) is added trifluoroacetic acid (TFA, 1.75 eq.).[11][12]

  • Phenylsilane (2.5 eq.) is then added dropwise to the stirred solution.[12]

  • The reaction mixture is heated to 70 °C and stirred for 16 hours.[12]

  • After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography provides the final product.

Scientific Rationale and Discussion

This route breaks down the synthesis into two distinct and well-established transformations. The initial reductive amination with methylamine is a standard procedure to generate the secondary amine intermediate.

The second step, N-trifluoroethylation, is a key transformation in modern medicinal chemistry. While traditional methods often rely on harsh or expensive alkylating agents like 2,2,2-trifluoroethyl triflate or iodide, recent advancements have provided more practical alternatives. The method described here, using trifluoroacetic acid (TFA) as an inexpensive and stable source of the trifluoroethyl group in combination with a silane reducing agent, is particularly attractive.[11][12] This catalyst-free method exhibits excellent functional group tolerance and proceeds under relatively mild conditions.[12] The proposed mechanism involves the reduction of an in situ-generated silyl ester species.[12]

Comparative Analysis

MetricRoute 1: Direct Reductive AminationRoute 2: Stepwise N-AlkylationRationale & References
Number of Steps 12Route 1 is more convergent.
Overall Yield Moderate to Good (Est. 60-80%)Moderate (Est. 50-70% over 2 steps)Yields are estimated based on similar transformations. Reductive aminations are generally high-yielding.[5][7][8] The two-step nature of Route 2 may lead to a lower overall yield.
Starting Material Cost & Availability 1,4-Cyclohexanedione (readily available)[2][13], N-Methyl-2,2,2-trifluoroethylamine HCl (commercially available, moderate cost)[9]1,4-Cyclohexanedione (readily available), Methylamine (inexpensive), TFA (inexpensive), Phenylsilane (moderate cost)Both routes utilize readily available starting materials. The cost of the fluorinated building block in Route 1 may be a consideration for large-scale synthesis.
Process Simplicity High (one-pot reaction)Moderate (requires isolation/purification of an intermediate)The one-pot nature of Route 1 simplifies the overall process and reduces waste from workup and purification steps.
Safety & Environmental Uses chlorinated solvents (DCE). NaBH(OAc)₃ is relatively safe to handle.Uses flammable solvents (MeOH, THF). Phenylsilane is flammable. TFA is corrosive.Both routes involve standard laboratory reagents and solvents. The choice of solvent can be optimized for greener alternatives.
Scalability Potentially high due to the one-pot nature.Good, as each step is a well-established and scalable reaction.Both routes are amenable to scale-up, although the one-pot nature of Route 1 may offer advantages in terms of process time and equipment usage.

Conclusion

Both the Direct Reductive Amination and the Stepwise N-Alkylation routes represent viable strategies for the synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one.

Route 1 (Direct Reductive Amination) is the more elegant and convergent approach. Its one-pot nature makes it highly efficient in terms of step economy and potentially overall yield. This route would be the preferred choice for rapid analogue synthesis and for processes where minimizing the number of synthetic operations is a priority.

Route 2 (Stepwise N-Alkylation) offers greater flexibility. The intermediate, 4-(methylamino)cyclohexan-1-one, could be a common precursor for the synthesis of a library of analogues by reacting it with various alkylating agents. The use of the TFA/silane method for trifluoroethylation is a modern, cost-effective, and practical alternative to traditional alkylating agents.

The ultimate choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, the availability and cost of starting materials, and the desired level of process optimization. For discovery chemistry, the speed and efficiency of Route 1 are highly advantageous. For process development, a thorough evaluation of the cost of goods and scalability of both routes would be necessary to make an informed decision.

References

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. [Link]

  • Manufacturing method of 2,2,2-trifluoroethylamine.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters - ACS Publications. [Link]

  • Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes. Organic Letters - ACS Publications. [Link]

  • Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
  • Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines n %. eclass UoA. [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]

  • Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. PMC. [Link]

  • ENANTIOSELECTIVE CATALYSIS FOR THE SYNTHESIS OF 1-SUBSTITUTED-2,2,2-TRIFLUOROETHYLAMINES. Request PDF - ResearchGate. [Link]

  • 2 2 2 Trifluoroethylamine Imports. Zauba. [Link]

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry - Chinese Chemical Society. [Link]

  • Cyclohexanedione Imports Under HS Code 29329900. Zauba. [Link]

  • Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. [Link]

  • Stereoselective Direct Reductive Amination of Ketones with Electron- Deficient Amines using Re2O7/NaPF6 Catalyst. Rsc.org. [Link]

  • HAT-Initiated Fragmentation of 4-(Dimethylamino)-1-((3-methylbut-2-en-1-yl)oxy)-3-phenylbut-3-en-2-one. MDPI. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • N-Methyl-2,2,2-trifluoroethylamine Hydrochloride. MySkinRecipes. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

As a specialized fluorinated building block frequently utilized in advanced medicinal chemistry and drug discovery, 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one presents unique handling challenges. Standard laboratory safety protocols are often insufficient for fluorinated amino-ketones. This guide provides a scientifically grounded, self-validating operational and disposal framework to ensure absolute personnel safety and environmental compliance.

Physicochemical Profiling & Hazard Causality

To establish a rigorous safety protocol, we must first understand the molecular causality behind the compound's hazards. The risks associated with this molecule are driven by its three primary functional groups:

  • The Ketone Moiety: The cyclohexanone ring acts as an organic solvent carrier. Ketones aggressively degrade standard nitrile and latex gloves, leading to rapid chemical breakthrough and exposure.

  • The Trifluoroethyl Group: Fluorination significantly increases the molecule's lipophilicity. If the compound breaches the glove barrier, this enhanced lipophilicity accelerates dermal penetration, allowing the toxicophore to enter systemic circulation rapidly.

  • The Amine Group: The tertiary amine confers basicity, causing localized tissue irritation and potential respiratory distress upon the inhalation of aerosols or dust.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires matching the polymer resistance to the chemical's functional groups. Standard nitrile gloves are insufficient for extended operations with this compound.

PPE CategoryPrimary RecommendationCausality & Scientific Rationale
Hand (Incidental) Nitrile Gloves (≥8 mil)Suitable only for brief, incidental contact (e.g., weighing solid). Nitrile degrades rapidly in the presence of ketones.
Hand (Extended) Butyl Rubber GlovesButyl rubber provides exceptional resistance to ketones (cyclohexanone moiety) and prevents molecular permeation of lipophilic fluorinated organics ()[1].
Eye Protection Chemical Splash GogglesProtects ocular mucosa from basic amine irritation and solvent splashing.
Respiratory Fume Hood (80-100 fpm)Prevents inhalation of aerosolized particulates or vapors. If ventilation fails, an air-purifying respirator with Organic Vapor (OV) cartridges is mandatory.
Body Protection Flame-Resistant Lab CoatProtects against static discharge when handling the compound in conjunction with flammable organic solvents.

Operational Workflow: Safe Handling & Reaction Setup

This step-by-step methodology incorporates a self-validating system to ensure zero-exposure operations, aligning with the core tenets of [2].

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm).

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash. A steady inward pull physically validates directional airflow before opening the chemical container, ensuring the digital monitor is accurate.

Step 2: PPE Donning & Double-Gloving

  • Action: Don a standard nitrile inner glove, followed by a Butyl rubber outer glove.

  • Causality: The inner nitrile glove provides dexterity and a secondary barrier against general lab hazards, while the outer Butyl glove provides the primary, impenetrable chemical defense against the ketone moiety.

Step 3: Dispensing and Mass-Balance Tracking

  • Action: Place the source vial and the reaction flask on an analytical balance inside the fume hood. Transfer the required mass using a static-free spatula to prevent aerosolization.

  • Self-Validation (Mass-Balance): Record the initial mass of the source vial. After transfer, weigh the source vial again. The difference must exactly match the mass added to the reaction flask. Any discrepancy indicates an unaccounted spill or aerosolization, triggering immediate decontamination.

Step 4: Decontamination & Workspace Validation

  • Action: Wipe down the balance and hood surface with a dilute acidic aqueous solution (to protonate and dissolve the basic amine), followed by an isopropanol wipe.

  • Self-Validation (pH Swab Test): Swab the cleaned area with a moistened pH indicator strip. A neutral reading confirms the complete removal of the basic amine residue.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression from hazard identification to operational execution and disposal.

PPE_Workflow Hazard 1. Hazard Identification (Ketone + Fluorinated Amine) PPE 2. PPE Selection (Butyl Rubber + Fume Hood) Hazard->PPE Handling 3. Operational Handling (Mass-Balance Dispensing) PPE->Handling Validation 4. Self-Validation (pH Swab & Mass Check) Handling->Validation Validation->Handling If residue detected Disposal 5. Waste Management (High-Temp Incineration) Validation->Disposal

Caption: Operational workflow linking hazard profiling of fluorinated amino-ketones to validated disposal.

Waste Management & Disposal Plan

Fluorinated compounds require specialized end-of-life management to prevent environmental contamination and regulatory non-compliance.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one waste with standard aqueous or non-halogenated organic waste. Collect all reaction residues, contaminated solvents, and initial cleaning wipes in a dedicated, clearly labeled "Halogenated/Fluorinated Organic Waste" high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the primary waste container inside a secondary spill tray to capture any leaks caused by long-term solvent-induced degradation.

  • High-Temperature Incineration: Submit the segregated waste to Environmental Health and Safety (EHS) for high-temperature incineration.

    • Causality: The C-F bonds in the trifluoroethyl group are exceptionally stable (~480 kJ/mol). Standard combustion temperatures result in incomplete destruction, releasing toxic fluoro-organics into the atmosphere. High-temperature incineration (typically >1100°C) with alkaline scrubbing is required to fully mineralize the compound and safely neutralize the resulting hydrofluoric acid (HF) gas, complying with stringent[3].

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated Butyl/Nitrile gloves. Flush the affected skin with copious amounts of water at a safety shower/eyewash station for a minimum of 15 minutes. Do not apply chemical neutralizers to the skin.

  • Spill Management: Cover the spill with an inert, absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills. Sweep the absorbed material into a designated hazardous waste container using non-sparking tools.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press / NCBI Bookshelf, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Glove Selection Chart." U.S. Department of Labor. URL:[Link]

  • European Parliament and Council. "Regulation (EU) 2024/573 on fluorinated greenhouse gases." EUR-Lex, 2024. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.